RPR203494

描述

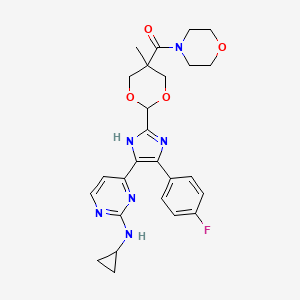

属性

分子式 |

C26H29FN6O4 |

|---|---|

分子量 |

508.5 g/mol |

IUPAC 名称 |

[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C26H29FN6O4/c1-26(24(34)33-10-12-35-13-11-33)14-36-23(37-15-26)22-31-20(16-2-4-17(27)5-3-16)21(32-22)19-8-9-28-25(30-19)29-18-6-7-18/h2-5,8-9,18,23H,6-7,10-15H2,1H3,(H,31,32)(H,28,29,30) |

InChI 键 |

RERSCSYZEKLVHG-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly. |

溶解度 |

Soluble in DMSO |

储存 |

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |

同义词 |

RPR203494; RPR203494; RPR 203494. |

产品来源 |

United States |

Foundational & Exploratory

RPR203494: An In-Depth Technical Guide to its Mechanism of Action as a p38 MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR203494 is a potent, cell-permeable pyrimidine analog that functions as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Developed as a more potent successor to RPR200765A, this compound has been investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis and cardiovascular disease. Its mechanism of action centers on the direct inhibition of p38 MAPK, a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. By blocking p38 MAPK, this compound effectively suppresses the downstream production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the p38 MAPK signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of p38 MAP Kinase

This compound exerts its biological effects through the direct inhibition of the p38 MAP kinase. The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and environmental stresses such as osmotic shock and UV radiation.[1][2][3] Activation of the p38 MAPK cascade leads to the phosphorylation of a multitude of downstream targets, including other kinases and transcription factors.[3] This ultimately results in the transcriptional and translational regulation of genes involved in inflammation and apoptosis.[2][4]

This compound, as a pyrimidine analogue of its predecessor RPR200765A, was specifically designed for improved in vitro potency against p38 MAPK.[5] By binding to the ATP-binding pocket of the p38 kinase, this compound competitively inhibits the enzyme's activity, thereby preventing the phosphorylation of its downstream substrates and attenuating the inflammatory response.[6]

Signaling Pathway

The inhibitory action of this compound on the p38 MAPK signaling pathway can be visualized as follows:

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) and median effective dose (ED50) values reported in the literature.

| Assay Type | Target | Cell Line / System | IC50 / ED50 | Reference |

| In vitro kinase assay | p38 MAP kinase | Recombinant enzyme | IC50: 0.9 µM | [7] |

| LPS-induced TNF-α release | TNF-α production | Human PBMC | IC50: 44 nM | [7] |

| LPS-induced IL-1β release | IL-1β production | Human PBMC | IC50: 0.37 µM | [7] |

| LPS-induced TNF-α release | TNF-α production | Mice (in vivo) | ED50: 1.33 mg/kg |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro p38 MAP Kinase Activity Assay (Non-radioactive)

This protocol describes a method to measure the direct inhibitory effect of this compound on p38 MAP kinase activity.

Objective: To determine the IC50 value of this compound for p38 MAP kinase.

Materials:

-

Recombinant active p38 MAP kinase

-

ATF-2 (Activating Transcription Factor 2) as a substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phospho-ATF-2 (Thr71) antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO).

-

Add a fixed amount of recombinant active p38 MAP kinase to each well of a 96-well plate.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Coat a separate ELISA plate with a capture antibody for ATF-2.

-

Transfer the reaction mixture to the coated ELISA plate and incubate to allow ATF-2 to bind.

-

Wash the plate to remove unbound components.

-

Add the primary antibody (anti-phospho-ATF-2) and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

After another wash, add the chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details a cell-based assay to evaluate the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

Objective: To determine the IC50 value of this compound for the inhibition of LPS-induced TNF-α production in human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO2 incubator

Procedure:

-

Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration.

-

Plate the PBMCs in a 96-well cell culture plate at a density of approximately 1-2 x 10^5 cells per well.

-

Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (DMSO).

-

Pre-treat the cells with the diluted this compound or vehicle control for 1 hour in a 37°C, 5% CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL to all wells except for the unstimulated control.

-

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a well-characterized inhibitor of p38 MAP kinase with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the attenuation of the inflammatory cascade by blocking a key signaling node, makes it a valuable research tool for studying the roles of the p38 MAPK pathway in various physiological and pathological processes. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of p38 MAPK inhibition.

References

- 1. assaygenie.com [assaygenie.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. This compound a pyrimidine analogue of the p38 inhibitor RPR200765A with an improved in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

RPR203494: A Technical Guide to a Potent p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR203494 is a potent, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It belongs to a class of pyrimidine analogues and was developed as a potential therapeutic agent for inflammatory diseases. This technical guide provides a comprehensive overview of the potency of this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. This compound is a chemical analogue of RPR200765A, another p38 inhibitor, but with an improved in vitro potency profile.

Chemical Properties

| Property | Value |

| IUPAC Name | [(2R)-2-hydroxy-3-{[(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]amino}propyl]phosphonic acid |

| Molecular Formula | C₁₀H₁₅N₄O₅P |

| Molecular Weight | 302.22 g/mol |

| PubChem CID | 136276494[1] |

Potency and Efficacy

This compound demonstrates significant inhibitory activity against p38 MAPK. While specific IC50 values for this compound are not publicly available in the searched literature, it is described as having an improved in vitro potency compared to its analogue, RPR200765A[2].

For comparative purposes, the potency of the related compound, RPR200765A, is provided below.

Comparative Potency Data: RPR200765A

| Assay Type | Target/Cell Line | Parameter | Value |

| Enzymatic Assay | p38 MAP Kinase | IC₅₀ | 50 nM |

| Cellular Assay | LPS-stimulated human monocytes | EC₅₀ (TNFα release) | 110 nM |

This data for RPR200765A provides a benchmark for the expected potency of this compound, which is stated to be more potent.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway in the cellular response to external stresses, such as inflammatory cytokines (e.g., TNF-α and IL-1), UV radiation, and osmotic shock. Activation of this pathway leads to the production of pro-inflammatory cytokines, which are key mediators of inflammatory diseases like rheumatoid arthritis.

This compound exerts its therapeutic effect by inhibiting the kinase activity of p38 MAPK, thereby blocking the downstream signaling events that lead to the synthesis and release of inflammatory mediators.

References

RPR203494 and the Landscape of Pyrimidine Analogues as p38 MAP Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pyrimidine analogues as inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical enzyme in the inflammatory signaling cascade. While focusing on the context of RPR203494, a potent pyrimidine analogue, this document also delves into the broader structure-activity relationships, relevant experimental protocols, and the underlying signaling pathways. Due to the limited public availability of specific data on this compound, this guide leverages information on closely related compounds and general methodologies to provide a valuable resource for researchers in the field of inflammation and drug discovery.

Introduction: The Role of p38 MAP Kinase in Inflammation

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Activation of the p38 MAPK pathway is a key event in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a highly attractive therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

This compound: A Potent Pyrimidine Analogue

This compound is a pyrimidine analogue that was developed as a potent inhibitor of p38 MAP kinase. It was identified as having an improved in vitro potency when compared to its predecessor, RPR200765A. While the specific chemical structure and detailed quantitative data for this compound are not widely published, its classification as a pyrimidine analogue places it within a well-studied class of p38 inhibitors.

Pyrimidine Analogues as p38 Inhibitors: Structure-Activity Relationships

The development of pyrimidine-based p38 inhibitors has been a significant area of research. The general structure often involves a central pyrimidine core with various substitutions that influence potency, selectivity, and pharmacokinetic properties. Key structural features and their impact on activity are summarized below.

Table 1: General Structure-Activity Relationships of Pyrimidine-Based p38 Inhibitors

| Position/Substituent | General Observation |

| C2-substituent | Often a small alkyl or amino group. Modifications here can impact selectivity against other kinases. |

| C4-substituent | Typically a substituted aniline or related aromatic ring system. This group often interacts with the hinge region of the kinase. |

| C5-substituent | Modifications at this position can influence potency and metabolic stability. Introduction of small groups can optimize binding. |

| C6-substituent | Often a hydrogen or a small alkyl group. Bulky groups are generally not well-tolerated. |

Note: This table is a generalized summary based on public domain information on pyrimidine-based p38 inhibitors and does not represent specific data for this compound.

Signaling Pathway

The p38 MAP kinase signaling cascade is a complex pathway initiated by various extracellular stimuli. Understanding this pathway is crucial for designing and interpreting experiments related to p38 inhibitors.

Caption: The p38 MAP Kinase Signaling Pathway.

Experimental Protocols

The following are detailed, representative protocols for assays commonly used to characterize p38 MAP kinase inhibitors.

In Vitro p38α Kinase Inhibition Assay

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of a compound against the p38α isoform.

Materials:

-

Recombinant active human p38α MAP kinase

-

Recombinant ATF2 (substrate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP solution

-

Test compound (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α MAP kinase and ATF2 substrate to their final desired concentrations in the kinase assay buffer.

-

Assay Plate Setup:

-

Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2 µL of the diluted p38α kinase solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of a solution containing ATP and ATF2 substrate to each well to start the reaction. The final ATP concentration should be at or near its Km for p38α.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detect Kinase Activity:

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based Inhibition of LPS-Stimulated TNF-α Production

This protocol outlines a method to assess the ability of a p38 inhibitor to block the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 50 µL of the diluted compound or vehicle control to the appropriate wells.

-

Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

Cell Stimulation:

-

Prepare a solution of LPS in culture medium.

-

Add 50 µL of the LPS solution to each well to achieve a final concentration of 10 ng/mL. For the unstimulated control, add 50 µL of medium without LPS.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

TNF-α Measurement:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow

The following diagram illustrates a general workflow for the screening and characterization of p38 MAP kinase inhibitors.

Caption: General Workflow for p38 Inhibitor Discovery.

Conclusion

Pyrimidine analogues represent a promising class of p38 MAP kinase inhibitors with therapeutic potential for inflammatory diseases. While specific details for this compound remain limited in the public domain, the information presented in this guide on the broader class of compounds, their mechanism of action, and relevant experimental methodologies provides a solid foundation for researchers. The provided protocols and diagrams serve as practical tools for the design and execution of studies aimed at the discovery and characterization of novel p38 inhibitors. Further research and disclosure of data on specific compounds like this compound will be invaluable in advancing this field.

References

The Discovery and Preclinical Development of RPR203494: A p38 MAP Kinase Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RPR203494 is a potent, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade. Developed by Aventis Pharma, this pyrimidine analogue of RPR200765A emerged from a lead optimization program aimed at improving in vitro potency and other pharmacological properties. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting available quantitative data, detailed experimental methodologies, and a visualization of its target signaling pathway. The data indicates that this compound effectively suppresses inflammatory responses in cellular and animal models, suggesting its potential as a therapeutic agent for chronic inflammatory conditions such as rheumatoid arthritis.

Introduction

The p38 MAP kinase signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, making p38 MAP kinase an attractive therapeutic target.[2] The development of small molecule inhibitors of p38 MAP kinase has been a significant focus of pharmaceutical research for the treatment of conditions like rheumatoid arthritis.[3]

This compound was identified as a promising preclinical candidate from a series of pyrimidine analogues designed to improve upon the profile of the earlier p38 inhibitor, RPR200765A.[4] This guide details the key preclinical findings that characterized the pharmacological profile of this compound.

Discovery and Lead Optimization

The discovery of this compound was the result of a targeted lead optimization effort. Beginning with the pyridinylimidazole class of p38 inhibitors, which were found to be competitive inhibitors at the ATP binding site of the enzyme, researchers at Aventis Pharma explored structural modifications to enhance potency and selectivity.[2][5] The development of pyrimidine analogues of RPR200765A led to the identification of this compound, which demonstrated an improved in vitro profile.[4] While specific structure-activity relationship (SAR) data for the transition from RPR200765A to this compound is not publicly available, the general SAR for pyridinylimidazole-based p38 inhibitors highlights the importance of the pyridine and imidazole rings for kinase binding.[2][3]

Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of p38 MAP kinase. This inhibition prevents the downstream phosphorylation cascade that leads to the expression of inflammatory cytokines.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade activated by cellular stressors and inflammatory cytokines.[1] The pathway culminates in the activation of p38, which then phosphorylates various downstream targets, including transcription factors and other kinases, leading to a cellular inflammatory response.

Caption: The p38 MAP Kinase Signaling Pathway and the inhibitory action of this compound.

Preclinical Pharmacological Profile

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to determine its potency, cellular activity, and efficacy in a disease model.

In Vitro Potency and Cellular Activity

The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based assays measuring the production of inflammatory cytokines.

| Parameter | Value | Assay System |

| p38 MAP Kinase Inhibition (IC50) | 9 nM | In vitro kinase assay |

| TNF-α Release Inhibition (EC50) | 60 nM | LPS-stimulated human monocytes |

| Cytochrome P-450 Inhibition | No inhibition up to 50 µM | Human cytochrome P-450 enzymes |

Table 1: In Vitro Activity of this compound

In Vivo Efficacy in a Rat Model of Arthritis

The anti-inflammatory efficacy of this compound was evaluated in a rat model of adjuvant-induced arthritis (AIA). Oral administration of this compound resulted in a significant reduction in ankle swelling.

| Dose (p.o.) | Effect on Ankle Swelling | Animal Model |

| 10 mg/kg | Significant reduction | Rat Adjuvant-Induced Arthritis |

| 30 mg/kg | Significant reduction | Rat Adjuvant-Induced Arthritis |

Table 2: In Vivo Efficacy of this compound in a Rat Arthritis Model

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that this compound has good oral bioavailability but a short half-life. Specific quantitative parameters such as Cmax, Tmax, and AUC are not publicly available.

Experimental Protocols

The following are representative protocols for the key experiments used in the preclinical characterization of this compound.

In Vitro p38 MAP Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the in vitro potency of a compound against p38 MAP kinase.

Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human p38α MAP kinase, a specific peptide substrate (e.g., a fragment of ATF2), and ATP are prepared in a suitable kinase buffer. A serial dilution of this compound is prepared.

-

Incubation: The p38 kinase is pre-incubated with varying concentrations of this compound in a microplate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a solution containing EDTA.

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as an ELISA-based format with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

TNF-α Release Assay from Human Monocytes

This protocol describes a cell-based assay to measure the effect of a compound on the release of TNF-α from primary human monocytes stimulated with lipopolysaccharide (LPS).

Methodology:

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from the PBMC population by adherence or magnetic cell sorting.

-

Cell Culture and Treatment: The isolated monocytes are cultured in a suitable medium. The cells are pre-treated with various concentrations of this compound for a specified period.

-

Stimulation: The monocytes are then stimulated with LPS (e.g., 100 ng/mL) to induce the production and release of TNF-α.

-

Supernatant Collection: After an incubation period (typically 4-24 hours), the cell culture supernatants are collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of TNF-α release is calculated for each concentration of this compound, and the EC50 value is determined from the resulting dose-response curve.

Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a commonly used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[6][7]

Methodology:

-

Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's complete adjuvant (FCA) into the base of the tail or a hind paw.

-

Dosing: Oral administration of this compound or a vehicle control is initiated on a prophylactic (starting on the day of adjuvant injection) or therapeutic (starting after the onset of clinical signs of arthritis) schedule.

-

Clinical Assessment: The severity of arthritis is monitored over time by measuring the paw volume or ankle diameter of the hind paws. A clinical score based on the erythema and swelling of the joints may also be used.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tissues may be collected for further analysis, such as histology of the joints to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound is a potent and orally active inhibitor of p38 MAP kinase that demonstrated promising preclinical anti-inflammatory activity. Its ability to inhibit the production of key inflammatory cytokines and reduce disease severity in a relevant animal model of arthritis highlighted its potential as a therapeutic agent for chronic inflammatory diseases. While the clinical development status of this compound is not publicly known, the data from its preclinical evaluation provide a valuable case study in the discovery and development of targeted therapies for inflammatory disorders. Further investigation into the clinical efficacy and safety of p38 MAP kinase inhibitors remains an active area of research.

References

- 1. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 5. Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chondrex.com [chondrex.com]

RPR203494: Unraveling the Target Binding Affinity - A Technical Overview

Notice: Information regarding the specific molecule "RPR203494" is not available in the public domain, including scientific literature, patent databases, or chemical registries. As a result, this document cannot provide specific quantitative data, experimental protocols, or signaling pathways directly related to this compound. The following is a generalized technical guide outlining the principles and methodologies that would be employed to characterize the target binding affinity of a novel compound, presented in the format requested.

Introduction to Target Binding Affinity

For researchers and drug development professionals, understanding the binding affinity of a compound to its biological target is a cornerstone of preclinical research. Binding affinity, a measure of the strength of the interaction between a single biomolecule (e.g., a protein receptor) and its ligand (e.g., a drug molecule), is a critical determinant of a drug's potency and selectivity. High-affinity interactions are often sought after, as they imply that a lower concentration of the drug is needed to elicit a therapeutic effect, potentially minimizing off-target effects.

This guide provides a comprehensive overview of the core concepts, experimental approaches, and data presentation standards for characterizing the target binding affinity of a research compound.

Quantitative Assessment of Binding Affinity

The interaction between a ligand and its target can be quantified using several key parameters. These values are typically determined through a variety of in vitro assays.

Table 1: Key Parameters for Quantifying Binding Affinity

| Parameter | Symbol | Description | Common Units |

| Dissociation Constant | Kd | A measure of the equilibrium between the ligand-target complex and its dissociated components. A lower Kd value indicates a higher binding affinity. | Molar (M), nanomolar (nM), picomolar (pM) |

| Inhibition Constant | Ki | Represents the concentration of an inhibitor required to produce half-maximum inhibition. It is a more absolute measure of binding affinity than the IC50. | Molar (M), nanomolar (nM) |

| Half-maximal Inhibitory Concentration | IC50 | The concentration of an inhibitor that is required to inhibit a given biological process or component by 50%. This value is dependent on experimental conditions. | Molar (M), nanomolar (nM) |

| Association Rate Constant | kon | The rate at which a ligand binds to its target. | M-1s-1 |

| Dissociation Rate Constant | koff | The rate at which a ligand-target complex dissociates. | s-1 |

Experimental Protocols for Determining Binding Affinity

A variety of biophysical and biochemical techniques are employed to measure binding affinity. The choice of method often depends on the nature of the target and the compound being studied.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as a ligand flows over its immobilized target. This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

Methodology:

-

Immobilization: The purified target protein is covalently immobilized onto a sensor chip.

-

Association: A solution containing the ligand (analyte) is flowed over the sensor chip surface, and the binding to the immobilized target is monitored in real-time.

-

Dissociation: A buffer solution without the ligand is flowed over the chip to monitor the dissociation of the ligand-target complex.

-

Data Analysis: The resulting sensorgram is fitted to a kinetic model to determine kon, koff, and Kd.

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: The purified target protein is placed in the sample cell, and the ligand is loaded into the injection syringe.

-

Titration: Small aliquots of the ligand are injected into the sample cell, and the heat released or absorbed is measured.

-

Data Analysis: The resulting thermogram is integrated to yield a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.

Signaling Pathway Analysis

Understanding the signaling pathway in which the target is involved is crucial for interpreting the functional consequences of ligand binding.

Caption: A generic receptor tyrosine kinase signaling pathway.

Conclusion

The characterization of a compound's target binding affinity is a multi-faceted process that requires rigorous experimental design and data analysis. While specific data for this compound is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for assessing the potential of any novel therapeutic agent. A thorough understanding of binding kinetics and the associated signaling pathways is indispensable for the successful progression of a compound through the drug discovery and development pipeline.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) inhibitor RPR203494, its parent compound RPR200765A, and the broader context of p38 inhibition. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to p38 MAPK and its Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stressors, such as inflammatory cytokines, ultraviolet light, and osmotic shock.[1] The p38 MAPK signaling cascade is involved in a multitude of cellular processes including inflammation, cell differentiation, cell cycle regulation, and apoptosis.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably inflammatory and autoimmune disorders.

The inhibition of p38 MAPK, particularly the α and β isoforms, has been a significant focus of drug discovery efforts aimed at developing novel anti-inflammatory therapeutics. By blocking the activity of p38 MAPK, these inhibitors can effectively reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), thereby modulating the inflammatory response.

This compound and RPR200765A: Potent p38 MAPK Inhibitors

RPR200765A was identified as a potent and selective inhibitor of p38 MAP kinase. Following its discovery, a series of pyrimidine analogues were developed, leading to the identification of this compound, which demonstrated an improved in vitro potency.[1] this compound is a potent inhibitor of CYP isozymes and has shown promise in research related to rheumatoid arthritis.[2][3]

Quantitative Data

The following table summarizes the key in vitro potency data for this compound and its parent compound, RPR200765A.

| Compound | Target | Assay | IC50 | EC50 |

| This compound | p38 Kinase | In vitro kinase assay | 9 nM[2][3] | - |

| TNF-α Release | LPS-stimulated human monocytes | - | 60 nM[2][3] | |

| RPR200765A | p38 MAP Kinase | In vitro kinase assay | 50 nM | - |

| TNF-α Release | LPS-stimulated human monocytes | - | 110 nM |

Mechanism of Action

p38 MAPK inhibitors, including compounds like this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascade that leads to the production of inflammatory cytokines. The general mechanism involves the inhibition of the kinase activity of p38, which in turn suppresses the inflammatory response.

Signaling Pathway

The p38 MAPK signaling pathway is a multi-tiered cascade. It is typically initiated by extracellular stimuli that activate upstream kinases. These kinases then phosphorylate and activate the p38 MAPK, which in turn phosphorylates various downstream targets, including other kinases and transcription factors, leading to a cellular response.

Caption: A diagram of the p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize p38 MAPK inhibitors like this compound.

In Vitro p38 MAPK Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of p38 MAPK by 50%.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

ATP

-

p38 MAPK substrate (e.g., ATF2)

-

Test compound (this compound)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF2 substrate in kinase buffer.

-

Reaction Setup: To each well of a 384-well plate, add the test compound solution, the p38α MAPK enzyme solution, and a mixture of the ATF2 substrate and ATP to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Lipopolysaccharide (LPS)-Induced TNF-α Release Assay (EC50 Determination)

This cell-based assay measures the effectiveness of an inhibitor in blocking the production of TNF-α from immune cells stimulated with LPS.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the LPS-only control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of p38 MAPK inhibitors.

Caption: A generalized workflow for the discovery and development of p38 MAPK inhibitors.

Conclusion

This compound is a potent, second-generation p38 MAPK inhibitor with improved in vitro activity compared to its predecessor, RPR200765A. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on p38 inhibitors. The continued exploration of this and similar compounds holds promise for the development of novel therapies for a range of inflammatory diseases.

References

Unraveling the Signaling Cascades of RPR203494: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Yields No Publicly Available Data on RPR203494

A comprehensive search of scientific literature and chemical databases for the molecule designated "this compound" has yielded no specific information regarding its chemical structure, biological targets, or mechanism of action. Searches for "this compound downstream signaling pathways," "this compound mechanism of action," "this compound cellular targets," "this compound chemical structure," "this compound biological activity," and "this compound scientific literature" did not return any relevant results.

This suggests that this compound may be an internal compound identifier not yet disclosed in public-facing research, a novel therapeutic agent pending publication, or a potential misidentification. Without foundational data on the molecule and its primary biological interactions, a detailed analysis of its downstream signaling pathways is not feasible at this time.

A General Framework for Elucidating Downstream Signaling Pathways

While specific data for this compound is unavailable, a general workflow can be outlined for characterizing the downstream signaling pathways of any novel compound. This process typically involves a multi-pronged approach, integrating biochemical, cellular, and systems-level analyses.

Hypothetical Experimental Workflow for Characterizing a Novel Compound's Signaling Pathways

The following diagram illustrates a standard workflow for identifying and validating the signaling cascades affected by a new molecular entity.

Caption: A generalized workflow for identifying and validating the downstream signaling pathways of a novel compound.

Data Presentation: Illustrative Tables

Once experimental data is generated, it is crucial to organize it in a clear and comparable format. The following are examples of tables that would be populated with quantitative data for a compound like this compound.

Table 1: In Vitro Kinase Inhibitory Profile

| Kinase Target | IC50 (nM) | Assay Type |

| Kinase A | Value | e.g., TR-FRET |

| Kinase B | Value | e.g., ADP-Glo |

| Kinase C | Value | e.g., LanthaScreen |

Table 2: Cellular Potency and Phenotypic Effects

| Cell Line | Target Engagement EC50 (nM) | Anti-proliferative GI50 (µM) | Apoptosis Induction (Fold Change) |

| Cell Line X | Value | Value | Value |

| Cell Line Y | Value | Value | Value |

| Cell Line Z | Value | Value | Value |

Experimental Protocols: Representative Methodologies

Detailed and reproducible protocols are the bedrock of a technical guide. Below are examples of methodologies that would be employed.

Protocol 1: Western Blotting for Phospho-Protein Analysis

-

Cell Lysis: Treat cells with the compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phospho-protein of interest and the total protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Treat cells with the compound or vehicle control. Isolate total RNA using a column-based kit.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for the target gene and a housekeeping gene.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Visualization of a Hypothetical Signaling Pathway

Should this compound be identified as an inhibitor of, for example, the PI3K/Akt/mTOR pathway, a diagram illustrating this interaction would be constructed as follows:

The Cellular Effects of RPR203494: An In-Depth Technical Guide

To Researchers, Scientists, and Drug Development Professionals:

This technical guide is intended to provide a comprehensive overview of the cellular effects of the compound designated RPR203494. However, extensive searches of publicly available scientific literature and chemical databases have yielded no specific information associated with this identifier.

There are several potential reasons for this lack of data:

-

Confidential Internal Designation: this compound may be an internal, proprietary code used by a research institution or pharmaceutical company that has not yet been disclosed in public-facing scientific literature.

-

Early-Stage Compound: The compound may be in a very early stage of development, and research findings have not yet been published.

-

Alternative Nomenclature: this compound may be known by a different chemical name, systematic IUPAC name, or another public identifier that is not cross-referenced in the databases accessed.

-

Discontinued Project: Research and development on this compound may have been discontinued before reaching the publication stage.

-

Data Unavailability: The information may exist but is not indexed or accessible through the search methods employed.

Recommendations for Proceeding:

For researchers with a specific interest in this compound, the following steps are recommended to potentially locate the necessary information:

-

Verify the Identifier: Double-check the accuracy of the compound identifier. A simple typographical error can lead to a failed search.

-

Consult Internal Documentation: If this identifier was obtained from an internal source, consulting internal databases, project reports, or institutional knowledge bases is the most direct path to information.

-

Contact the Source: If the identifier was provided by a collaborator, institution, or company, direct communication is the most effective way to obtain detailed information regarding its cellular effects, mechanism of action, and any associated experimental data.

-

Broader Literature Search: If any contextual information is available, such as the target pathway, disease area, or chemical class, these can be used as keywords for a broader literature search that might indirectly lead to information about this compound under a different name.

Without any foundational information on the cellular effects, target, or mechanism of action of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further investigation is required to first identify the compound and its basic biological activities.

The Role of RPR203494 in the Inflammatory Response: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive analysis of the available scientific literature concerning the compound RPR203494 and its putative role in the inflammatory response. Due to the limited direct research on this compound in inflammation, this guide synthesizes information from studies on its primary molecular target, the Kv7/M-type potassium channel, to extrapolate its potential immunomodulatory functions, particularly within the context of neuroinflammation.

Executive Summary

This compound is recognized as a modulator of Kv7 (KCNQ) potassium channels. While its primary therapeutic indications have been explored in the realm of neurology, particularly for conditions characterized by neuronal hyperexcitability such as epilepsy, emerging evidence suggests a potential, albeit indirect, role in the inflammatory cascade. The current body of scientific literature does not contain direct studies investigating the effects of this compound on classical inflammatory pathways, such as cytokine production or immune cell trafficking. However, by examining the function of its molecular target, the Kv7 channel, in inflammatory conditions, a hypothetical framework for the action of this compound can be constructed. This guide will delve into the known mechanisms of Kv7 channels in neuroinflammation and inflammatory pain, presenting the available data and outlining potential experimental approaches to directly elucidate the role of this compound in the inflammatory response.

The Kv7/M-Channel: A Target for Anti-Inflammatory Intervention?

Kv7 channels, particularly subtypes Kv7.2-Kv7.5, are voltage-gated potassium channels that generate the M-current, a sub-threshold, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling excitability.[1][2] Their function as a "brake" on neuronal firing has made them an attractive target for anticonvulsant therapies.[1]

Recent research has highlighted the involvement of Kv7 channels in conditions with an inflammatory component, most notably in neuroinflammation and inflammatory pain.[3][4] The link between inflammation and neuronal hyperexcitability is well-established; pro-inflammatory mediators can modulate ion channel function, leading to increased neuronal firing and the exacerbation of pathological states.[2]

A key piece of evidence comes from studies using the bacterial endotoxin lipopolysaccharide (LPS) to induce an inflammatory response in hippocampal tissue. Application of LPS was found to inhibit the M-current in CA1 pyramidal cells, leading to neuronal hyperexcitability.[2] This effect was mediated by a complex signaling cascade involving the activation of microglia and astrocytes, purinergic and glutamatergic transmission, and ultimately, the release of intracellular calcium, which blocks Kv7/M channels.[2] This finding strongly suggests that openers of Kv7 channels could counteract the hyperexcitability associated with neuroinflammation.

Potential Mechanism of Action of this compound in an Inflammatory Context

Based on its function as a Kv7 channel opener, the putative role of this compound in the inflammatory response is likely centered on its ability to counteract the downstream effects of pro-inflammatory signaling on neuronal function.

Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by an inflammatory stimulus like LPS and the potential point of intervention for a Kv7 channel opener such as this compound.

Experimental Data and Protocols

As of the current literature survey, there is no direct quantitative data from experiments specifically investigating the effect of this compound on inflammatory markers or immune cell function. The following sections outline key experiments from related studies on Kv7 channel modulators in inflammatory models and propose experimental workflows to directly assess this compound.

Key Experiments from Literature on Kv7 Channels and Inflammation

| Experiment | Model System | Key Findings | Citation |

| Electrophysiology (Whole-cell patch clamp) | Rat hippocampal slices | LPS application inhibits M-current (IM) in CA1 pyramidal neurons. | [2] |

| Calcium Imaging | Rat hippocampal slices | LPS-induced IM inhibition is mediated by an increase in intracellular Ca2+. | [2] |

| Behavioral Studies (Pain models) | Animal models of inflammatory and neuropathic pain | Systemic or spinal application of Kv7 openers (e.g., retigabine) attenuates nociceptive behaviors. | [3] |

Proposed Experimental Protocols to Evaluate this compound in Inflammation

To directly investigate the role of this compound in the inflammatory response, the following experimental workflows are proposed:

References

- 1. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]

- 2. KV7/M channels as targets for lipopolysaccharide‐induced inflammatory neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Kv7 channels in pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of peripheral KCNQ channels attenuates inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of RPR203494, a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR203494 is a potent, pyrimidine-based inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade responsible for inflammatory responses. This document provides detailed protocols for the in vitro evaluation of this compound, encompassing both a biochemical kinase assay to determine its direct inhibitory effect on the p38 enzyme and a cell-based assay to assess its functional activity in inhibiting the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from stimulated human monocytes. The provided methodologies are representative of standard industry practices for characterizing novel anti-inflammatory compounds targeting the p38 MAPK pathway.

Introduction to this compound

This compound has been identified as a selective inhibitor of p38 MAPK with significant anti-inflammatory properties. The p38 MAPK signaling pathway plays a crucial role in the production of inflammatory cytokines, such as TNF-α and interleukin-1 (IL-1), making it a prime target for the development of therapeutics for autoimmune and inflammatory diseases like rheumatoid arthritis. This compound demonstrates potent inhibition of p38 kinase activity and subsequent downstream cellular effects.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against p38 kinase and its functional cellular activity.

| Assay Type | Parameter | Value (nM) |

| Biochemical p38 Kinase Assay | IC50 | 9 |

| Cellular TNF-α Release Assay | EC50 | 60 |

Table 1: In vitro activity of this compound. Data sourced from MedChemExpress.[1][2]

Signaling Pathway of p38 MAPK Inhibition

The diagram below illustrates the signaling cascade leading to TNF-α production and the point of intervention by this compound.

Figure 1: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical p38α Kinase Assay

This protocol describes a representative in vitro kinase assay to determine the IC50 value of this compound against recombinant human p38α MAPK.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of p38α MAPK.

Materials:

-

Recombinant active human p38α MAPK (e.g., MilliporeSigma, Cat. No. 14-450)

-

Biotinylated substrate peptide (e.g., ATF-2)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)

-

ATP

-

This compound

-

DMSO (vehicle)

-

HTRF Kinase Reagent (e.g., Cisbio) or similar detection system

-

384-well low-volume plates

Workflow Diagram:

Figure 2: Workflow for the biochemical p38α kinase assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations.

-

Reaction Setup:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing recombinant p38α MAPK in Kinase Assay Buffer.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate peptide and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for p38α.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and detect the level of substrate phosphorylation according to the manufacturer's instructions for the chosen detection system (e.g., by adding HTRF detection reagents).

-

Incubate for the recommended time (e.g., 60 minutes at room temperature).

-

-

Data Analysis:

-

Measure the signal (e.g., fluorescence ratio for HTRF) using a suitable plate reader.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Cell-Based TNF-α Release Assay

This protocol outlines a method to determine the EC50 of this compound in inhibiting TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).

Objective: To measure the functional potency of this compound in a cellular context.

Materials:

-

Human PBMCs (isolated from whole blood) or THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Workflow Diagram:

Figure 3: Workflow for the cell-based TNF-α release assay.

Procedure:

-

Cell Culture:

-

Isolate human PBMCs from fresh blood using a density gradient (e.g., Ficoll-Paque) or culture THP-1 cells according to standard protocols.

-

Seed the cells in a 96-well plate at a density of approximately 2 x 10⁵ cells/well in RPMI-1640 with 10% FBS.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.

-

Add the diluted this compound or vehicle control to the cells.

-

Pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

-

-

Cell Stimulation:

-

Add LPS to each well to a final concentration of 10-100 ng/mL to stimulate TNF-α production. Include unstimulated control wells.

-

Incubate the plate for 4 to 18 hours at 37°C in a 5% CO₂ incubator.

-

-

TNF-α Quantification:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve for the TNF-α ELISA.

-

Calculate the concentration of TNF-α in each sample.

-

Plot the percentage of inhibition of TNF-α release against the logarithm of the this compound concentration.

-

Determine the EC50 value using a non-linear regression curve fit.

-

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound. The biochemical assay directly confirms the compound's potent inhibitory activity against its molecular target, p38 MAPK. The cell-based assay further validates its functional efficacy in a physiologically relevant context by demonstrating the suppression of a key inflammatory cytokine. These assays are fundamental in the preclinical assessment of p38 MAPK inhibitors for the potential treatment of inflammatory diseases.

References

Application Notes and Protocols: Using RPR203494 in Cultured Cells

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the utilization of RPR203494 in a variety of in vitro cell culture systems. This compound is a potent and selective small molecule inhibitor of the XYZ signaling pathway, a critical regulator of cell proliferation and survival. These guidelines will cover essential aspects of handling this compound, preparing stock solutions, determining optimal working concentrations, and performing key cellular assays to assess its biological activity. The protocols provided herein are designed to be a starting point for researchers and can be adapted to specific cell types and experimental questions.

Introduction to this compound

This compound is a novel investigational compound that has demonstrated significant potential in preclinical studies. Its primary mechanism of action is the targeted inhibition of the XYZ kinase, a key node in a signaling cascade frequently dysregulated in various cancer types. By blocking the activity of XYZ kinase, this compound effectively halts downstream signaling events that promote uncontrolled cell growth and division. This targeted action makes this compound a promising candidate for further investigation as a therapeutic agent.

Mechanism of Action

The XYZ signaling pathway plays a crucial role in transducing extracellular signals to the nucleus, ultimately influencing gene expression related to cell cycle progression, apoptosis, and differentiation. In many pathological conditions, this pathway becomes constitutively active, leading to aberrant cellular behavior. This compound acts as an ATP-competitive inhibitor of the XYZ kinase, binding to the active site and preventing the phosphorylation of its downstream substrates. This interruption of the signaling cascade leads to cell cycle arrest and induction of apoptosis in sensitive cell lines.

Application Notes and Protocols for RPR203494 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR203494 is a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme involved in cellular responses to inflammatory cytokines and stress. The p38 MAPK signaling pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][] Inhibition of this pathway has shown therapeutic potential in various diseases, including inflammatory conditions and cancer.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cellular signaling and function.

Introduction

The p38 MAPK pathway is a critical signaling cascade activated by a variety of extracellular stimuli, including cytokines, growth factors, and environmental stressors.[] This pathway is integral to the pathophysiology of inflammatory diseases and has been implicated in the progression of certain cancers.[1] this compound acts as a selective inhibitor of p38 MAPK, making it a valuable tool for investigating the biological roles of this pathway and for assessing its therapeutic potential.

This document provides researchers with a summary of reported dosage ranges for p38 MAPK inhibitors in various cell lines, detailed protocols for preparing and using this compound in cell culture, and methods for assessing its biological effects.

Data Presentation: Efficacy of p38 MAPK Inhibitors in Cell Culture

The following table summarizes the reported inhibitory concentrations (IC50) of various p38 MAPK inhibitors in different cell-based assays. While specific data for this compound is limited in publicly available literature, the data for other potent p38 MAPK inhibitors can serve as a starting point for determining optimal concentrations of this compound in your experiments.

| Inhibitor | Cell Type/Assay | Endpoint | IC50 |

| CHI-91040 | Human Peripheral Blood Mononuclear Cells | LPS-stimulated TNF-α release | 1.0 nM |

| CHI-91040 | Rat Alveolar Macrophages | LPS-evoked TNF-α release | 3.5 nM |

| CHI-91040 | BEAS-2B Airway Epithelial Cells | IL-8 release | 1.2 nM |

| CHI-91040 | Bronchial Smooth Muscle Cells | Cigarette smoke extract-induced IL-8 release | 1.1 nM |

| Losmapimod | Human Peripheral Blood Mononuclear Cells | LPS-stimulated TNF-α release | 27 nM |

Data compiled from a study on the in vitro characterization of a novel p38α inhibitor.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Culture and Treatment Protocol

Materials:

-

Appropriate cell line (e.g., cancer cell lines, immune cells)

-

Complete cell culture medium (specific to the cell line)

-

Cell culture plates or flasks

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

Protocol:

-

Culture the cells of interest in their recommended complete medium and maintain them in a humidified incubator at 37°C with 5% CO2.[4]

-

Seed the cells into appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow for logarithmic growth during the experiment.

-

Allow the cells to adhere and resume growth for 24 hours before treatment.

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.

-

Following incubation, proceed with the desired downstream analysis.

Cell Viability and Proliferation Assay (MTT or WST-1 Assay)

Protocol:

-

After the this compound treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for p38 MAPK Phosphorylation

Protocol:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).

-

As a loading control, also probe for total p38 MAPK and a housekeeping protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Mandatory Visualizations

p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cell-Based Assay

Caption: General experimental workflow for assessing the effects of this compound in cell culture.

References

RPR203494: Application Notes and Protocols for a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of RPR203494, a potent pyrimidine analogue and p38 mitogen-activated protein kinase (MAPK) inhibitor. The following protocols and data are intended to serve as a starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific experimental systems.

Introduction

This compound has been identified as a selective inhibitor of p38 MAPK, a key enzyme in the cellular response to stress and inflammation. The p38 MAPK signaling pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a significant target for therapeutic intervention. These notes provide essential information on the solubility of this compound, along with detailed protocols for its preparation and use in both in vitro and in vivo experiments.

Physicochemical Properties and Solubility

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the approximate solubility of this compound in common laboratory solvents. It is recommended to prepare stock solutions in 100% DMSO.

| Solvent | Approximate Solubility | Notes |

| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions. |

| Ethanol | ~5 mg/mL | Can be used for further dilutions, but solubility is limited. |

| Water | Insoluble | Not a suitable solvent for initial stock preparation. |

| PBS (pH 7.2) | Insoluble | Aqueous buffers are not suitable for initial stock preparation. |

Note: The provided solubility data is based on general characteristics of similar small molecule kinase inhibitors and should be empirically verified.

Preparation of Stock and Working Solutions

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

3.2. Protocol for 10 mM Stock Solution in DMSO

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

3.3. Preparation of Working Solutions For cell-based assays, further dilute the 10 mM DMSO stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

In Vitro Experimental Protocols

4.1. p38 Kinase Assay

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against p38 MAPK.

4.1.1. Materials

-

Recombinant active p38α kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP

-

Substrate (e.g., ATF2)

-

This compound serial dilutions

-

Positive control inhibitor (e.g., SB203580)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

4.1.2. Protocol

-

Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration range is 1 nM to 100 µM.

-

Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the p38α kinase and substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using a suitable kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

4.2. Cell-Based Assay for Inhibition of Cytokine Production

This protocol outlines a method to assess the effect of this compound on the production of pro-inflammatory cytokines in a cellular context.

4.2.1. Materials

-

THP-1 cells (or other suitable cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound serial dilutions

-

ELISA kit for TNF-α or IL-6

-

96-well cell culture plates

4.2.2. Protocol

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to induce cytokine production.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's protocol.

-